

# The Impact of Pavinetant on Luteinizing Hormone Pulse Frequency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pavinetant** (also known as MLE4901 and AZD4901) is a selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by dysregulated pulsatile secretion of luteinizing hormone (LH), such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms.[1][2] This technical guide provides an in-depth analysis of the effect of **pavinetant** on LH pulse frequency, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The rationale for targeting the NK3R stems from the critical role of its endogenous ligand, neurokinin B (NKB), in the generation of gonadotropin-releasing hormone (GnRH) pulses. NKB, along with kisspeptin and dynorphin, is co-expressed in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are considered the central pulse generator for GnRH secretion.[1][3][4][5] By antagonizing the NK3R, **pavinetant** modulates the activity of this pulse generator, thereby influencing the frequency of LH pulses from the pituitary gland.

#### **Quantitative Data Summary**

The effects of **pavinetant** on LH pulse frequency and other related hormonal parameters have been quantified in clinical studies involving women with PCOS and postmenopausal women.



The following tables summarize the key findings from these trials.

Table 1: Effect of Pavinetant (AZD4901) on LH Pulse Frequency in Women with Polycystic Ovary Syndrome

| Parameter                                       | Placebo | Pavinetant<br>(80 mg/day) | % Change<br>vs. Placebo           | p-value | Reference |
|-------------------------------------------------|---------|---------------------------|-----------------------------------|---------|-----------|
| LH Pulse<br>Frequency<br>(pulses/8h)            |         |                           |                                   |         |           |
| Baseline                                        | -       | 5.79                      | -                                 | -       | [6]       |
| Day 7                                           | -       | 3.73                      | -3.55<br>pulses/8h<br>(reduction) | <0.0001 | [6][7]    |
| LH Area<br>Under the<br>Curve (AUC)<br>(IU/L*h) |         |                           |                                   |         |           |
| Baseline                                        | -       | 67.4                      | -                                 | -       | [6]       |
| Day 7                                           | -       | 36.0                      | -52%                              | 0.0003  | [6][7]    |
| Basal LH<br>Secretion                           | -       | -                         | -79%                              | <0.05   | [1][8]    |
| Total<br>Testosterone<br>(nmol/L)               |         |                           |                                   |         |           |
| Baseline                                        | -       | 2.16                      | -                                 | -       | [6]       |
| Day 7                                           | -       | 1.55                      | -29%                              | 0.0006  | [6][7]    |

Table 2: Effect of Pavinetant (MLE4901) on LH Pulse Frequency in Postmenopausal Women



| Participant<br>Group                | Parameter                           | Baseline     | Post-<br>treatment (7<br>days) | p-value | Reference |
|-------------------------------------|-------------------------------------|--------------|--------------------------------|---------|-----------|
| All Participants (n=11)             | LH Pulse<br>Frequency<br>(pulses/h) | 0.8 ± 0.1    | 0.7 ± 0.1                      | ns      | [3][9]    |
| Mean LH<br>(IU/L)                   | 29.3 ± 4.1                          | 24.4 ± 3.8   | <0.05                          | [3][9]  |           |
| Basal LH<br>Secretion<br>(IU/L/6h)  | 549.0 ± 70.8                        | 366.1 ± 92.1 | 0.006                          | [3][9]  |           |
| Participants with Hot Flashes (n=8) | LH Pulse<br>Frequency<br>(pulses/h) | 1.0 ± 0.1    | 0.7 ± 0.1                      | <0.05   | [3][9]    |
| Basal LH<br>Secretion               | -                                   | Reduced      | 0.03                           | [3]     |           |
| Mass of LH<br>per Pulse             | -                                   | Increased    | 0.04                           | [3]     | _         |

# Experimental Protocols Study in Women with Polycystic Ovary Syndrome

- Study Design: This was a randomized, double-blind, placebo-controlled, multi-center, phase
   2 clinical trial.[7][8]
- Participants: The study enrolled 67 women between the ages of 18 and 45 with a diagnosis of PCOS, confirmed by the presence of all three of the following criteria: hyperandrogenism, oligomenorrhea or amenorrhea, and polycystic ovarian morphology on ultrasound.[1][7]
- Intervention: Participants were randomized to receive pavinetant (AZD4901) at doses of 20,
   40, or 80 mg per day, or a matching placebo, for a duration of 28 days.[7]



Hormonal Assessment: To determine LH pulsatility, blood samples were collected every 10 minutes for an 8-hour period at baseline and on day 7 of treatment.[6] The primary endpoint was the change in the area under the LH serum concentration-time curve (AUC) over this 8-hour sampling period.[6][7]

#### **Study in Postmenopausal Women**

- Study Design: This was an interventional clinical trial.
- Participants: The study included 11 healthy postmenopausal women. A subgroup of 8 of these women who were experiencing hot flashes was also analyzed separately.[3][9][10]
- Intervention: Participants received pavinetant (MLE4901) at a dose of 40 mg orally twice daily for 7 days.[3][9][10]
- Hormonal Assessment: LH pulsatility was assessed through blood sampling every 10 minutes for an 8-hour duration before the start of treatment and on the final day of treatment.
   [3][9][10] The pulsatility analysis was conducted on a 6-hour segment of this sampling period.[11][12]

# Signaling Pathways and Experimental Workflows Pavinetant's Mechanism of Action on the GnRH Pulse Generator

The pulsatile release of LH is driven by the pulsatile secretion of GnRH from the hypothalamus. The frequency of these GnRH pulses is controlled by the KNDy neurons in the arcuate nucleus. Neurokinin B (NKB) acts as a key stimulatory signal within this system. By binding to its receptor, NK3R, on KNDy neurons, NKB promotes the release of kisspeptin, which in turn stimulates GnRH release. **Pavinetant**, as an NK3R antagonist, interrupts this signaling cascade, thereby reducing the frequency of GnRH pulses and, consequently, LH pulses.





Click to download full resolution via product page

Figure 1. Mechanism of action of pavinetant on the hypothalamic-pituitary axis.

## **Experimental Workflow for Clinical Trials**

The clinical trials assessing the effect of **pavinetant** on LH pulsatility followed a structured workflow, from participant recruitment to data analysis. This involved screening participants based on specific inclusion criteria, a baseline assessment of hormonal profiles, a treatment period with either **pavinetant** or placebo, and a post-treatment hormonal assessment to determine the effects of the intervention.





Click to download full resolution via product page

Figure 2. Generalized experimental workflow for pavinetant clinical trials.

#### Conclusion

**Pavinetant** has demonstrated a clear effect on the neuroendocrine regulation of LH secretion. In women with PCOS, a condition characterized by an abnormally high LH pulse frequency, **pavinetant** significantly reduces the frequency of LH pulses, leading to a reduction in overall



LH and testosterone levels. In postmenopausal women, particularly those experiencing vasomotor symptoms, **pavinetant** also shows a capacity to decrease LH pulse frequency. These findings underscore the therapeutic potential of NK3R antagonism for conditions driven by dysregulated GnRH pulsatility. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies targeting the hypothalamic-pituitary-gonadal axis. Development of **pavinetant** was discontinued due to concerns about its hepatic safety profile; however, the mechanism of action remains a promising target for other NK3R antagonists.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting Elevated GnRH Pulsatility to Treat Polycystic Ovary Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pavinetant Wikipedia [en.wikipedia.org]
- 3. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]
- 4. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal GnRH Pulsatility in Polycystic Ovary Syndrome: Recent Insights PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Neurokinin B Receptor Antagonism in Women With Polycystic Ovary Syndrome: A Randomized, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Impact of Pavinetant on Luteinizing Hormone Pulse Frequency: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678561#pavinetant-s-effect-on-luteinizing-hormone-lh-pulse-frequency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com